2-(5-溴嘧啶-2-基)丙-2-醇

描述

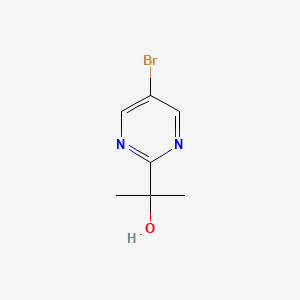

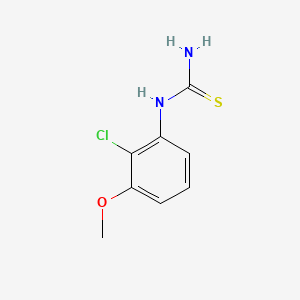

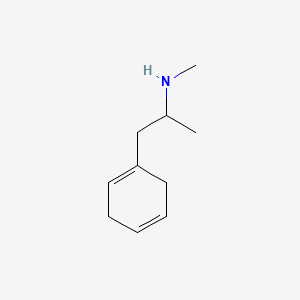

“2-(5-Bromopyrimidin-2-yl)propan-2-ol” is a chemical compound with the molecular formula C7H9BrN2O . It is used as a reactant in the preparation of aminobenzimidazole urea, which serves as an antibacterial agent .

Molecular Structure Analysis

The molecular structure of “2-(5-Bromopyrimidin-2-yl)propan-2-ol” is characterized by the presence of a bromopyrimidinyl group attached to a propan-2-ol group . The InChI code for this compound is1S/C7H10BrN3.ClH/c1-7(2,9)6-10-3-5(8)4-11-6;/h3-4H,9H2,1-2H3;1H . Chemical Reactions Analysis

“2-(5-Bromopyrimidin-2-yl)propan-2-ol” is a reactant in the preparation of aminobenzimidazole urea, an antibacterial agent . The exact chemical reactions involving this compound are not specified in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(5-Bromopyrimidin-2-yl)propan-2-ol” include a predicted boiling point of 269.3±20.0 °C and a predicted density of 1.553±0.06 g/cm3 . The pKa of the compound is predicted to be 13.36±0.29 .科学研究应用

溶剂对反应动力学的影响

研究了溶剂极性和氢键效应对涉及类似溴嘧啶化合物的亲核取代反应的影响。研究发现,含有丙-2-醇的溶剂混合物在反应速率上表现出显着差异,表明溶剂性质对这种反应有影响 (Harifi‐Mood, Rahmati, & Gholami, 2011)。

钯催化的反应

研究了微波辅助的钯催化的 C-C 偶联与双噻吩及其类似物作用下 5-溴嘧啶中氢的亲核芳香取代。该研究证明了钯催化反应在合成嘧啶衍生物中的多功能性 (Verbitskiy 等,2013)。

嘧啶衍生物的合成

将铃木-宫浦交叉偶联和氢的亲核芳香取代相结合,以市售的 5-溴嘧啶为原料,合成了噻吩取代的嘧啶。这突出了此类方法在合成嘧啶衍生物中的效用 (Verbitskiy 等,2012)。

丙-2-醇的吸附和分解

研究了丙-2-醇在各种碳载体催化剂上的吸附和分解。该研究提供了丙-2-醇与不同催化剂相互作用的见解,这与了解 2-(5-溴嘧啶-2-基)丙-2-醇等类似化合物的行为有关 (Zawadzki 等,2001)。

羟基嘧啶的合成

一项研究提出了一种将 5-溴嘧啶转化为 5-羟基嘧啶的温和且通用的方法,这可能与涉及 2-(5-溴嘧啶-2-基)丙-2-醇的类似转化有关 (Medina, Henry, & Axten, 2006)。

GABA 调节剂的合成

描述了合成一种结构上类似于 2-(5-溴嘧啶-2-基)丙-2-醇的 GABA A alpha2,3 选择性变构调节剂。该研究突出了此类化合物在神经系统应用中的潜在用途 (Jensen 等,2005)。

属性

IUPAC Name |

2-(5-bromopyrimidin-2-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c1-7(2,11)6-9-3-5(8)4-10-6/h3-4,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMQILHYEBYWHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=C(C=N1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Bromopyrimidin-2-yl)propan-2-ol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

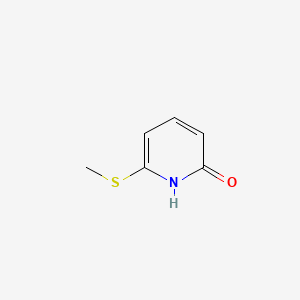

![6-Methyl-2-(1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B570125.png)

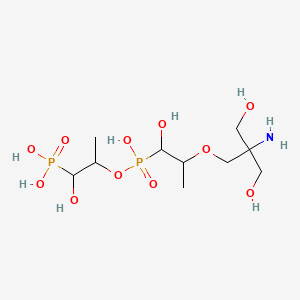

![ethyl 2-[[(2S)-1-[2,3-dihydro-1H-inden-2-yl-(2-oxo-2-phenylmethoxyethyl)amino]-1-oxopropan-2-yl]amino]-4-phenylbutanoate](/img/structure/B570145.png)